Centchroman

Übersicht

Beschreibung

Es wurde erstmals Anfang der 1990er Jahre in Indien eingeführt und wird unter verschiedenen Handelsnamen wie Saheli, Centron und Sevista vermarktet . Ormeloxifen ist bekannt für seine einzigartige wöchentliche Dosierungsform, was es zu einer praktischen Option für Frauen macht, die orale Kontrazeptiva bevorzugen, aber eine tägliche Verabreichung schwierig finden .

Herstellungsmethoden

Ormeloxifen wird durch eine Reihe von chemischen Reaktionen synthetisiert, die die Bildung seiner Chromanringstruktur beinhalten. Die kommerzielle Herstellung von Ormeloxifenhydrochlorid beinhaltet die chirale Trennung seiner d- und l-Isomere unter Verwendung von Hochleistungsflüssigkeitschromatographie (HPLC). Die mobile Phase besteht typischerweise aus Hexan, Isopropanol, Methanol und Triethylamin . Die freien Basen der jeweiligen Enantiomere werden durch alkalische Hydrolyse freigesetzt und weiter in ihre Hydrochloride umgewandelt . Industrielle Produktionsmethoden können die Verwendung von immobilisierten Candida rugosa Lipasen für die enzymatische Auflösung der Racemate beinhalten .

Vorbereitungsmethoden

Ormeloxifene is synthesized through a series of chemical reactions involving the formation of its chroman ring structure. The commercial preparation of ormeloxifene hydrochloride involves the chiral separation of its d- and l-isomers using high-performance liquid chromatography (HPLC). The mobile phase typically consists of hexane, isopropanol, methanol, and triethylamine . The free bases of the respective enantiomers are liberated by alkaline hydrolysis and further converted to their hydrochlorides . Industrial production methods may involve the use of immobilized Candida rugosa lipases for enzymatic resolution of the racemates .

Analyse Chemischer Reaktionen

Ormeloxifen durchläuft verschiedene chemische Reaktionen, darunter Oxidations-, Reduktions- und Substitutionsreaktionen. Häufige Reagenzien, die in diesen Reaktionen verwendet werden, sind Oxidationsmittel wie Kaliumpermanganat und Reduktionsmittel wie Natriumborhydrid. Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und Reagenzien ab, die verwendet werden. Zum Beispiel kann die Oxidation von Ormeloxifen zur Bildung seines entsprechenden Ketons führen, während die Reduktion zu seinem Alkoholderivat führen kann .

Wissenschaftliche Forschungsanwendungen

Es hat vielversprechende Ergebnisse bei der Behandlung verschiedener Krebsarten, darunter Brust- und Prostatakrebs, gezeigt . Ormeloxifen hemmt den Epithel-Mesenchymal-Transition (EMT)-Prozess, reduziert das Tumorwachstum und induziert Apoptose in Krebszellen . Zusätzlich wurde Ormeloxifen hinsichtlich seines potenziellen Einsatzes zur Behandlung von Osteoporose, Dermatitis, Restenose, Endometriose und Uterusmyomen untersucht . Sein einzigartiger Wirkmechanismus und die selektive Östrogenrezeptormodulation machen es zu einer wertvollen Verbindung in der wissenschaftlichen Forschung.

Wirkmechanismus

Ormeloxifen entfaltet seine Wirkung durch die Modulation von Östrogenrezeptoren. Es hat sowohl östrogene als auch antiöstrogene Aktivität, abhängig vom Zielgewebe . Als Kontrazeptivum hemmt Ormeloxifen die Empfänglichkeit der Gebärmutterschleimhaut für Blastozystensignale und verhindert die Implantation, ohne andere reproduktive Prozesse wie Ovulation und Befruchtung zu beeinflussen . In der Krebstherapie hemmt Ormeloxifen die onkogene β-Catenin-Signalübertragung und die EMT-Progression, was zu einem reduzierten Tumorwachstum und Metastasierung führt .

Wissenschaftliche Forschungsanwendungen

Contraceptive Use

Centchroman is primarily recognized for its role as a contraceptive agent. It functions by preventing the implantation of the blastocyst in the endometrium without suppressing ovulation or interfering with the hypothalamic-pituitary-ovarian axis. This unique mechanism allows for a high level of safety and minimal side effects compared to traditional hormonal contraceptives.

Clinical Studies

A scoping review identified multiple studies demonstrating this compound's effectiveness as both a weekly and post-coital contraceptive. For instance, one study included 100 patients over 18 months, showing high acceptability and efficacy among postpartum and post-abortal women .

| Study Type | Sample Size | Duration | Key Findings |

|---|---|---|---|

| Observational Study | 100 | 18 months | High acceptability; effective in preventing pregnancy |

| Pharmacokinetic Study | Varies | - | Concentration in uterus higher than serum; binds strongly to plasma proteins |

Therapeutic Applications Beyond Contraception

Beyond its contraceptive properties, this compound has shown promise in treating various gynecological conditions and cancers.

Management of Gynecological Disorders

This compound has been utilized in managing conditions such as:

- Dysfunctional Uterine Bleeding (DUB) : Studies indicate that it effectively regulates menstrual cycles without significant side effects .

- Mastalgia and Fibroadenoma : Its SERM properties make it suitable for treating breast-related disorders .

Anti-Cancer Activity

Recent research has highlighted this compound's potential in oncology, particularly against hormone-dependent cancers:

- Breast Cancer : A study indicated that this compound enhances therapeutic efficacy when combined with dietary bioactive compounds like diindolylmethane, potentially resensitizing multidrug-resistant cancer cells .

- Mechanisms : It is believed that this compound may work by modulating estrogen receptors and influencing pathways involved in cell proliferation and apoptosis.

Safety Profile and Side Effects

This compound is noted for its favorable safety profile:

Wirkmechanismus

Ormeloxifene exerts its effects by modulating estrogen receptors. It has both estrogenic and anti-estrogenic activity, depending on the target tissue . As a contraceptive, ormeloxifene inhibits endometrial receptivity to blastocyst signals, preventing implantation without affecting other reproductive processes such as ovulation and fertilization . In cancer treatment, ormeloxifene inhibits oncogenic β-catenin signaling and EMT progression, leading to reduced tumor growth and metastasis .

Vergleich Mit ähnlichen Verbindungen

Ormeloxifen ist unter den selektiven Östrogenrezeptormodulatoren einzigartig aufgrund seines wöchentlichen Dosierungsschemas und seiner nichtsteroidalen Natur. Ähnliche Verbindungen sind Raloxifen, Tamoxifen und Toremifen, die ebenfalls SERMs sind, die in verschiedenen therapeutischen Anwendungen eingesetzt werden . Im Gegensatz zu Ormeloxifen werden diese Verbindungen in der Regel täglich verabreicht und haben unterschiedliche pharmakokinetische Profile und Nebenwirkungsprofile . Die einzigartigen Eigenschaften von Ormeloxifen machen es zu einer wertvollen Alternative sowohl im kontrazeptiven als auch im therapeutischen Kontext.

Biologische Aktivität

Centchroman, also known as Ormeloxifene, is a non-steroidal, non-hormonal oral contraceptive that has garnered attention for its unique pharmacological properties and therapeutic applications. This article explores the biological activity of this compound, examining its contraceptive efficacy, mechanisms of action, pharmacokinetics, and associated clinical findings.

This compound exhibits multiple mechanisms that contribute to its contraceptive effects:

- Endometrial Receptivity : this compound alters endometrial receptivity by inhibiting the signals necessary for blastocyst implantation. This is achieved through:

- Hormonal Profile : The compound displays weak estrogenic activity and potent antiestrogenic effects. It does not interfere with ovulation or alter the hypothalamus-pituitary-ovarian axis, making it distinct from hormonal contraceptives .

- Pharmacokinetics : this compound is rapidly absorbed and reaches higher concentrations in the uterus compared to serum levels. The pharmacokinetic profile indicates a half-life of approximately 24 hours in plasma, with metabolites detectable in various tissues for extended periods .

Clinical Efficacy

Several clinical studies have evaluated the efficacy and safety profile of this compound:

- Contraceptive Effectiveness : In a study involving 146 women using this compound, the Pearl index was calculated at 2.05, indicating a relatively low failure rate compared to other contraceptive methods. Pregnancy occurred in only three cases during the first three months of use .

- Menstrual Benefits : A notable finding was that 21% of women reported relief from menorrhagia after starting this compound. Additionally, menstrual irregularities were common complaints, with delayed cycles reported by 15% of users .

Table 1: Summary of Clinical Findings on this compound

| Study Parameter | Findings |

|---|---|

| Pearl Index | 2.05 (low failure rate) |

| Duration of Use | 3 to 12 months |

| Major Side Effects | Delayed cycles (15%), irregular cycles (10.95%) |

| Relief from Menorrhagia | 21% reported improvement |

| Discontinuation Rate | 31.5% due to menstrual irregularities |

Case Studies

- Postpartum Use : A study highlighted that this compound is particularly beneficial for postpartum contraception due to its safety profile for breastfeeding mothers. Among postpartum users, no adverse effects were observed on newborns .

- Long-term Effects : In a longitudinal study, women using this compound for over six months noted decreased menstrual blood loss and improved cycle regularity over time .

Safety Profile

The safety profile of this compound is generally favorable:

- Side Effects : Reported side effects were minimal, with only about 10% experiencing any adverse reactions such as headaches or malaise .

- Impact on Fertility : Importantly, this compound does not disrupt normal reproductive functions or hormonal balances in women, making it a viable option for those seeking non-hormonal contraception .

Eigenschaften

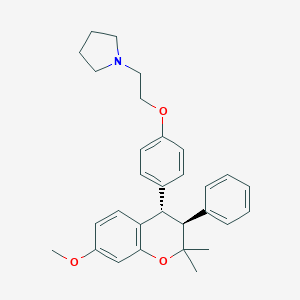

IUPAC Name |

1-[2-[4-[(3S,4S)-7-methoxy-2,2-dimethyl-3-phenyl-3,4-dihydrochromen-4-yl]phenoxy]ethyl]pyrrolidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H35NO3/c1-30(2)29(23-9-5-4-6-10-23)28(26-16-15-25(32-3)21-27(26)34-30)22-11-13-24(14-12-22)33-20-19-31-17-7-8-18-31/h4-6,9-16,21,28-29H,7-8,17-20H2,1-3H3/t28-,29+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XZEUAXYWNKYKPL-URLMMPGGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(C(C2=C(O1)C=C(C=C2)OC)C3=CC=C(C=C3)OCCN4CCCC4)C5=CC=CC=C5)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1([C@@H]([C@H](C2=C(O1)C=C(C=C2)OC)C3=CC=C(C=C3)OCCN4CCCC4)C5=CC=CC=C5)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H35NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6046844 | |

| Record name | Ormeloxifene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6046844 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

457.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

31477-60-8, 78994-25-9 | |

| Record name | Ormeloxifene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=31477-60-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ormeloxifene, (+)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0078994259 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ormeloxifene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6046844 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ORMELOXIFENE, (+)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V994WJY688 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does centchroman exert its contraceptive effect?

A1: this compound primarily acts as a selective estrogen receptor modulator (SERM). [] While its precise mechanism of action is not fully elucidated, research suggests that it primarily prevents pregnancy by interfering with the implantation of a fertilized egg in the uterus. [, , ]

Q2: Does this compound exhibit any estrogenic or anti-estrogenic effects?

A3: this compound exhibits a complex profile, acting as both an estrogen agonist and antagonist depending on the tissue and dose. [, ] Studies have shown it can stimulate the uterine lining (endometrium) while potentially inhibiting estrogenic effects in other tissues. [, ]

Q3: What is the molecular formula and weight of this compound?

A4: The molecular formula of this compound is C29H31NO3, and its molecular weight is 441.56 g/mol. [, ]

Q4: Are there any published X-ray crystallographic studies on this compound?

A5: Yes, an X-ray crystallographic study has been conducted on the N-methyl iodide derivative of this compound. This study revealed insights into the spatial arrangement of its molecular structure, suggesting the bioactive l-enantiomer likely has the 3R,4R absolute configuration. []

Q5: How is this compound formulated for administration?

A6: this compound is typically formulated as an oral tablet for administration. [, , ] Research is exploring different formulations, including vaginal administration, to potentially enhance its efficacy and reduce side effects. [, ]

Q6: Does this compound exhibit any catalytic properties?

A6: Based on the provided research papers, there is no evidence suggesting that this compound possesses catalytic properties or has applications in catalysis.

Q7: Have there been any computational studies on this compound?

A8: While the provided papers do not explicitly detail computational studies, they highlight the structural similarities and differences between this compound and other SERMs like tamoxifen and nafoxidine. [] This information can serve as a basis for comparative molecular modeling and docking studies to understand its interactions with estrogen receptors.

Q8: How does the structure of this compound contribute to its activity?

A9: The structure of this compound, particularly the pendant aromatic substituents on its chroman system and the tertiary amine side chain, is crucial for its interaction with estrogen receptors and its subsequent biological activity. [] Further research investigating modifications to these structural features could provide insights into optimizing its efficacy and selectivity.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.